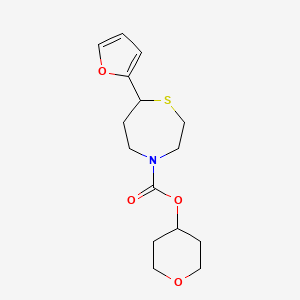

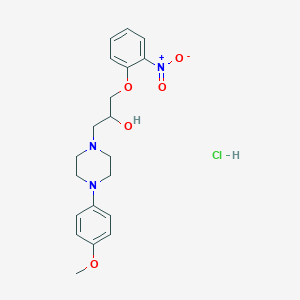

tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

科学的研究の応用

Regiocontrolled Intramolecular Cyclizations

Research highlights the significance of regiocontrolled intramolecular cyclizations involving carboxylic acids and carbon-carbon triple bonds. These reactions are pivotal for heterocyclic ring synthesis, offering pathways to isocoumarin, pyran-2(2H)-one, phthalide, and furan-2(5H)-one skeletons. Such cyclizations are facilitated by acid or base catalysts, demonstrating a novel approach to regioselective synthesis (Uchiyama et al., 2006).

Tandem Hydroformylation/Acetalization

The synthesis of furo[2,3b]furans and furo[2,3b]pyrans via rhodium-catalyzed tandem hydroformylation/acetalization has been reported. This method facilitates the production of perhydrofuro[2,3b]furans and perhydrofuro[2,3b]pyrans, demonstrating an efficient pathway for constructing such structures from alpha,omega-alkenediols (Roggenbuck et al., 2002).

Synthesis of C15 Polyketide Spiroketals

A study on the non-iterative asymmetric synthesis of C15 polyketide spiroketals showcases the creation of complex molecular structures with high stereo- and enantioselectivity. This research is crucial for developing compounds with potential anticancer properties, illustrating the application of tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate derivatives in medicinal chemistry (Meilert et al., 2004).

Catalytic Dehydration of Tetrahydro-2-furanylmethanol

The selective synthesis of 5-methyl-2,3-dihydrofuran via catalytic dehydration of tetrahydro-2-furanylmethanol represents a key advancement in the field of sustainable chemical synthesis. This research provides insight into the mechanisms underlying selective catalysis and its application in producing valuable chemicals from biomass-derived materials (Luts & Katz, 2014).

Chemicals from Biomass

Another study discusses the synthesis of 1,5-pentanediol from furfural, highlighting the combination of dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This process underscores the potential of using biomass-derived compounds for synthesizing valuable chemicals, further emphasizing the relevance of tetrahydro-2H-pyran-4-yl derivatives in green chemistry (Brentzel et al., 2017).

特性

IUPAC Name |

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c17-15(20-12-4-9-18-10-5-12)16-6-3-14(21-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIZPJXIAIQZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

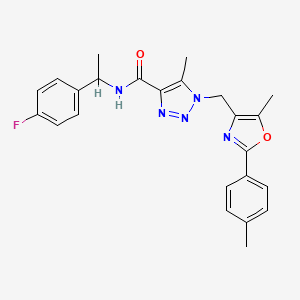

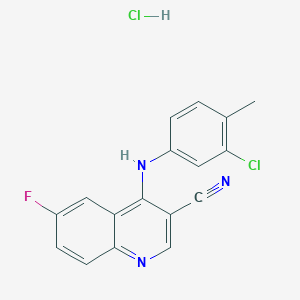

![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2775637.png)

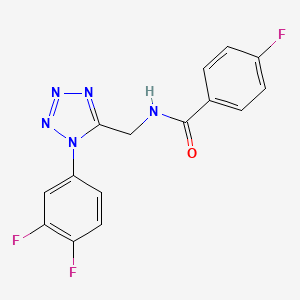

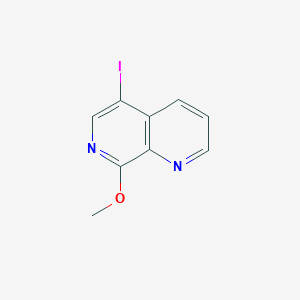

![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

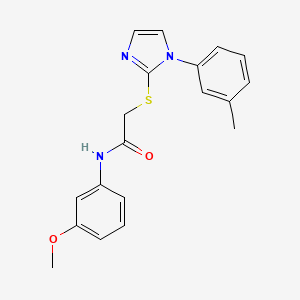

![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)